Clocortolone acetate

Description

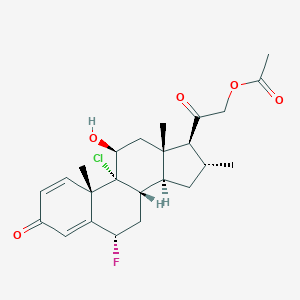

Structure

3D Structure

Properties

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPLCFGLEYFDCN-CDACMRRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Cl)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)Cl)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClFO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4258-85-9 |

Source

|

| Record name | (6α,11β,16α)-21-(Acetyloxy)-9-chloro-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4258-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocortolone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004258859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocortolone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOCORTOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85061HTR8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clocortolone Acetate

Abstract

Clocortolone, utilized clinically as its pivalate or acetate ester, is a mid-potency synthetic topical corticosteroid engineered for the management of inflammatory and pruritic dermatoses.[1][2][3][4] Its therapeutic efficacy is rooted in a sophisticated, multi-faceted mechanism of action that primarily involves interaction with intracellular glucocorticoid receptors to modulate gene expression. This guide provides a detailed examination of the molecular pharmacology of clocortolone, elucidating its genomic and non-genomic pathways, structure-activity relationships, and the key pharmacodynamic outcomes that define its clinical utility. We further present standardized experimental protocols essential for characterizing its bioactivity, offering a comprehensive resource for professionals in dermatological drug development and research.

Introduction: Molecular Profile of Clocortolone

Clocortolone is a synthetic glucocorticoid characterized by strategic structural modifications to the pregnane nucleus, designed to optimize its therapeutic index for topical application.[5][6] Key modifications include halogenation with a fluorine atom at position C-6 and a chlorine atom at C-9, methylation at C-16, and esterification at C-21.[2][5][6] The pivalate or acetate ester at the C-21 position significantly increases the molecule's lipophilicity, a critical factor that enhances its penetration through the stratum corneum to reach target cells in the epidermis and dermis.[2][4][6] Functionally, clocortolone acts as a potent agonist of the glucocorticoid receptor (GR), initiating a cascade of events that collectively suppress inflammation, immune responses, and cellular proliferation.[7][8][9]

The Core Mechanism: Glucocorticoid Receptor Engagement

The primary mechanism of action for clocortolone, like all corticosteroids, is mediated through its binding to specific intracellular glucocorticoid receptors.[9][10] The lipophilic nature of clocortolone allows it to readily diffuse across the cell membrane of keratinocytes, fibroblasts, and resident immune cells within the skin.

The sequence of events is as follows:

-

Cytosolic Binding: In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex, which includes heat shock proteins (HSPs) like Hsp90 and Hsp70. These chaperones maintain the receptor in a conformation that is optimal for ligand binding but inactive for DNA interaction.

-

Conformational Change and Activation: Upon entering the cell, clocortolone binds to the ligand-binding domain of the GR. This induces a significant conformational change in the receptor protein, leading to the dissociation of the associated HSPs.

-

Dimerization and Nuclear Translocation: The activated ligand-receptor complexes then dimerize, forming a homodimer that exposes a nuclear localization signal. This signal facilitates the active transport of the clocortolone-GR complex from the cytoplasm into the nucleus.[10]

The Genomic Pathway: Modulating Gene Transcription

The majority of the anti-inflammatory and immunosuppressive effects of clocortolone are the result of its ability to alter the transcription of a wide array of genes, a process known as the genomic mechanism.[11][12] This pathway, while highly effective, typically requires several hours to manifest clinically as it involves protein synthesis.[11] The genomic actions can be broadly categorized into transactivation and transrepression.

Transactivation: Upregulation of Anti-inflammatory Proteins

Once inside the nucleus, the clocortolone-GR dimer can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes.[10] This binding event recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of genes encoding anti-inflammatory proteins.

The most critical protein upregulated by this mechanism is Annexin A1 (formerly Lipocortin-1) .[13] Annexin A1 is a potent inhibitor of phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from the cell membrane. By inhibiting PLA2, clocortolone effectively shuts down the arachidonic acid cascade, preventing the synthesis of powerful pro-inflammatory mediators, including prostaglandins and leukotrienes.[9][13][14]

Transrepression: Suppression of Pro-inflammatory Mediators

Arguably the more significant anti-inflammatory mechanism is transrepression. Here, the activated clocortolone-GR complex does not bind directly to DNA but instead interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[11]

Under inflammatory conditions, NF-κB and AP-1 are key drivers for the expression of a multitude of pro-inflammatory molecules. By tethering to these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby decreasing the synthesis of:

-

Pro-inflammatory Cytokines: Interleukins (e.g., IL-1, IL-6), Tumor Necrosis Factor-alpha (TNF-α).[10]

-

Chemokines: Attractant molecules that recruit inflammatory cells like neutrophils and macrophages to the site of inflammation.[15]

-

Adhesion Molecules: Proteins that enable inflammatory cells to adhere to blood vessel walls before migrating into tissue.

This multifaceted suppression of pro-inflammatory gene expression is central to reducing the cellular infiltrate and overall inflammatory response in dermatoses.[1][10]

Non-Genomic Mechanisms

In addition to the well-established genomic pathways, glucocorticoids can exert rapid, non-genomic effects that occur within minutes and do not depend on gene transcription or protein synthesis.[11][16][17] While less characterized for clocortolone specifically, these mechanisms are a recognized feature of glucocorticoid action and may contribute to its rapid vasoconstrictive properties.[12][16] These pathways can be mediated by:

-

Membrane-bound Glucocorticoid Receptors (mGCRs): Interaction with mGCRs can trigger rapid intracellular signaling cascades.[11][12]

-

Cytosolic GR-mediated Non-genomic Effects: The cytoplasmic GR can interact directly with other signaling proteins without translocating to the nucleus.[11][16]

-

Physicochemical Membrane Interactions: Non-specific interactions with the cell membrane can alter its fluidity and the function of embedded ion channels.[11]

Summary of Pharmacodynamic Effects

The molecular mechanisms of clocortolone translate into four key, clinically observable pharmacodynamic effects in the skin.[14][18]

| Pharmacodynamic Effect | Underlying Molecular Mechanism | Clinical Manifestation |

| Anti-inflammatory | Inhibition of PLA2 via Annexin A1; Transrepression of NF-κB and AP-1, leading to decreased synthesis of cytokines, prostaglandins, and leukotrienes.[1][9][13][15] | Reduction in erythema (redness), edema (swelling), and heat. |

| Immunosuppressive | Suppression of cytokine production reduces the recruitment and activation of T-lymphocytes, macrophages, and other immune cells.[10][15][18] | Dampening of the local immune response, beneficial in autoimmune and allergic skin disorders. |

| Anti-proliferative | Inhibition of DNA synthesis and mitosis in epidermal cells.[14][19] | Reduction in scaling and thickening of the skin (acanthosis), particularly relevant in psoriasis. |

| Vasoconstrictive | Likely mediated by non-genomic mechanisms and inhibition of local vasodilators like prostaglandins.[8][14][15][18] | Narrowing of superficial dermal capillaries, contributing to reduced redness and serving as a basis for potency assays. |

Experimental Protocols for Bioactivity Characterization

To ensure scientific integrity and validate the mechanism of action, specific, reproducible protocols are required. The following represent foundational assays for characterizing a topical corticosteroid like clocortolone.

Protocol: Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of clocortolone for the human glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol: Culture human keratinocytes or use a cell line expressing human GR (e.g., A549). Homogenize cells in a hypotonic buffer and centrifuge to obtain a cytosolic fraction rich in GR.

-

Competitive Binding: Prepare a series of dilutions of unlabeled clocortolone.

-

Incubation: In each reaction tube, combine the cytosol, a constant, low concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone), and a varying concentration of unlabeled clocortolone. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled competitor (non-specific binding).

-

Separation: Incubate to allow binding to reach equilibrium. Separate bound from unbound radioligand using a method like dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled clocortolone concentration. Use non-linear regression (e.g., one-site competition model) to calculate the IC50, which can then be used to determine the inhibition constant (Ki) and dissociation constant (Kd).

Protocol: Vasoconstrictor Assay (McKenzie-Stoughton Assay)

Objective: To assess the in vivo potency of a clocortolone formulation by measuring its ability to induce skin blanching.

Methodology:

-

Subject Selection: Enroll healthy human volunteers with normal skin on the flexor aspect of their forearms.

-

Drug Application: Apply a small, standardized amount of the clocortolone formulation (e.g., 10 µL) to a designated 1 cm² site on the forearm. Apply a vehicle control and reference corticosteroids of known potency to adjacent sites in a randomized, blinded fashion.

-

Occlusion: Cover each application site with an occlusive dressing for a defined period (e.g., 6-16 hours) to enhance penetration.[3][14]

-

Evaluation: After removing the dressing and cleaning the sites, visually assess the degree of vasoconstriction (pallor or blanching) at specified time points (e.g., 2, 4, 6, and 24 hours post-removal).

-

Scoring: Use a standardized scale (e.g., 0 = no vasoconstriction, 4 = maximal pallor) to score each site at each time point.

-

Data Analysis: Sum the scores for each formulation across all time points and subjects. Compare the mean score for the clocortolone formulation against the reference standards to classify its potency.

Conclusion

The mechanism of action of clocortolone acetate is a well-defined process centered on its function as a glucocorticoid receptor agonist. Its clinical effectiveness in treating inflammatory skin diseases is the direct result of genomic transactivation and transrepression, which collectively suppress the production of a wide range of inflammatory mediators and inhibit the infiltration and activity of immune cells. These genomic actions, potentially supplemented by rapid non-genomic effects, manifest as potent anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive properties. Understanding this intricate molecular pathway is fundamental for the rational development of new dermatological therapies and for optimizing the clinical application of this established therapeutic agent.

References

- Clinical Profile: Clocortolone Pivalate 0.1% Topical Cream. GlobalRx.

- What are the genomic and non-genomic effects of glucocorticoids?. Dr.Oracle.

-

Clocortolone Pivalate | C27H36ClFO5 | CID 5282493. PubChem. Available from: [Link]

-

Clocortolone | C22H28ClFO4 | CID 5311052. PubChem. Available from: [Link]

- What is Clocortolone Pivalate used for?. Patsnap Synapse. (2024-06-16).

- What is the mechanism of Clocortolone Pivalate?. Patsnap Synapse. (2024-07-17).

-

Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. PMC. Available from: [Link]

-

Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism. MDPI. Available from: [Link]

-

Genomic and non-genomic actions of glucocorticoids in asthma. PMC - PubMed Central. Available from: [Link]

-

Topical steroids (corticosteroid creams). DermNet. Available from: [Link]

-

10 Things You Should Know About Topical Steroids (Corticosteroids). GoodRx. (2023-05-17). Available from: [Link]

-

Clocortolone | Drug Lookup | Pediatric Care Online. AAP Publications. Available from: [Link]

-

Genomic and non-genomic effects of glucocorticoids in respiratory diseases. PubMed. Available from: [Link]

-

clocortolone | Dosing & Uses. medtigo. Available from: [Link]

- Clocortolone. Grokipedia. (2026-01-08).

-

Clocortolone topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. (2024-08-19). Available from: [Link]

-

Clocortolone: Drug information. UpToDate. Available from: [Link]

-

Topical Corticosteroids. StatPearls - NCBI Bookshelf - NIH. (2025-04-26). Available from: [Link]

-

Anti-inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone. PubMed Central. Available from: [Link]

-

Can Steroid Creams Help With or Even Cure Skin Inflammation?. Mayo Clinic News Network. (2011-10-28). Available from: [Link]

-

Cloderm (Clocortolone): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link]

-

A Comprehensive Review of Clocortolone Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses. PMC - NIH. Available from: [Link]

-

Clocortolone. Wikipedia. Available from: [Link]

-

A Comprehensive Review of Clocortolone Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses. The Journal of Clinical and Aesthetic Dermatology. Available from: [Link]

Sources

- 1. Articles [globalrx.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Cloderm (Clocortolone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. A Comprehensive Review of Clocortolone Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clocortolone - Wikipedia [en.wikipedia.org]

- 6. jcadonline.com [jcadonline.com]

- 7. Clocortolone Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Clocortolone | C22H28ClFO4 | CID 5311052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is Clocortolone Pivalate used for? [synapse.patsnap.com]

- 10. What is the mechanism of Clocortolone Pivalate? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.aap.org [publications.aap.org]

- 14. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. clocortolone | Dosing & Uses | medtigo [medtigo.com]

- 16. mdpi.com [mdpi.com]

- 17. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dermnetnz.org [dermnetnz.org]

- 19. 10 Things You Should Know About Topical Steroids - GoodRx [goodrx.com]

An In-depth Technical Guide to Clocortolone Pivalate: Correlating Structure with Clinical Efficacy

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Clocortolone pivalate is a synthetic glucocorticoid notable for its classification as a medium-potency (Class 4) topical corticosteroid.[1][2] First approved by the FDA in 1977, it has become a mainstay in dermatology for treating a variety of corticosteroid-responsive dermatoses, including atopic dermatitis, psoriasis, and eczema.[1][2][3] This guide provides a detailed examination of its chemical architecture, physicochemical properties, and the molecular mechanisms that underpin its therapeutic efficacy and safety profile. We will explore the deliberate structural modifications that distinguish clocortolone pivalate from other corticosteroids and analyze its formulation science, which plays a critical role in its clinical performance.

A note on nomenclature: While the topic specifies "clocortolone acetate," the pharmacologically and commercially relevant form is clocortolone pivalate. This guide will focus on the pivalate ester, which is the active ingredient in approved formulations such as Cloderm® 0.1% cream.[1]

Chemical and Physical Properties

The therapeutic index of a topical corticosteroid is intrinsically linked to its molecular structure. Clocortolone pivalate's design incorporates specific halogenation and esterification to optimize its activity and penetration.

Chemical Identity

The molecule is a derivative of pregnane, characterized by a unique combination of a fluorine atom at position C-6 and a chlorine atom at C-9.[1]

| Identifier | Value | Source |

| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | PubChem[3] |

| CAS Number | 34097-16-0 | PubChem[3] |

| Molecular Formula | C27H36ClFO5 | PubChem[3] |

| Synonyms | Clocortolone 21-pivalate, Cloderm | PubChem[3] |

Physicochemical Characteristics

The physicochemical properties of clocortolone pivalate are crucial for its formulation into a stable and effective topical cream and for its ability to permeate the stratum corneum.

| Property | Value | Source |

| Molecular Weight | 495.02 g/mol | PubChem, MedchemExpress[3][4] |

| XLogP3 (Lipophilicity) | 4.5 | PubChem[3] |

| Appearance | White to off-white solid | MedchemExpress[4] |

| Solubility | DMSO: ≥10 mg/mLEthanol: ≥12.5 mg/mLWater: Insoluble | MedchemExpress, Selleck Chemicals[4][5] |

Chemical Structure Visualization

The following diagram illustrates the key structural features of the clocortolone pivalate molecule.

Caption: Chemical structure of clocortolone pivalate with key functional groups highlighted.

Mechanism of Action: A Molecular Perspective

Clocortolone pivalate functions as a potent glucocorticoid receptor (GR) agonist.[3] Its anti-inflammatory, antipruritic, and vasoconstrictive effects stem from its ability to modulate gene expression at the cellular level.[3][6][7]

The mechanism involves several key steps:

-

Cellular Entry and Receptor Binding: As a lipophilic molecule, clocortolone pivalate readily diffuses across the cell membrane of keratinocytes and immune cells in the skin.[2] In the cytoplasm, it binds to the GR, causing the dissociation of heat shock proteins and inducing a conformational change in the receptor.[6]

-

Nuclear Translocation: The activated drug-receptor complex translocates into the nucleus.[6]

-

Gene Expression Modulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[6] This interaction leads to:

-

Transactivation: Upregulation of genes encoding anti-inflammatory proteins like lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[6]

-

Transrepression: Downregulation of pro-inflammatory genes by interfering with transcription factors such as AP-1 and NF-κB. This suppresses the synthesis of cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules that are crucial for orchestrating an inflammatory response.[6]

-

The net result is a potent dampening of the inflammatory cascade, reduction of immune cell accumulation at the site, and alleviation of symptoms like redness, swelling, and itching.[6][8]

Caption: Molecular mechanism of action for clocortolone pivalate.

Structure-Activity Relationship (SAR) and Formulation Science

The clinical success of clocortolone pivalate is not solely due to its intrinsic activity but also to its unique structural modifications and the sophisticated vehicle in which it is delivered.

The Causality Behind Structural Modifications

Several modifications to the base steroid structure enhance potency while maintaining a favorable safety profile.[2]

-

C-21 Pivalate Ester: The bulky pivalate (trimethylacetate) group significantly increases the lipophilicity of the molecule.[2] This is a critical design choice, as higher lipid solubility enhances penetration through the stratum corneum, leading to higher concentrations in the epidermis where it acts.[2]

-

C-6α Fluorine and C-9α Chlorine: Halogenation is a common strategy to increase glucocorticoid activity. The unique combination of fluorine at C-6 and chlorine at C-9 enhances receptor affinity and intrinsic anti-inflammatory potency.[1][2] It is the specific location of these halogens that contributes to its mid-potency classification, balancing efficacy with a reduced risk of local side effects like skin atrophy often associated with higher-potency halogenated steroids.

-

C-16α Methylation: The addition of a methyl group at the C-16 position effectively eliminates mineralocorticoid activity, ensuring the drug's action is specific to the glucocorticoid pathway and preventing unwanted systemic effects on salt and water balance.[2]

Vehicle Science: More Than an Inactive Carrier

Clocortolone pivalate 0.1% is formulated in an emollient cream base that actively contributes to the therapeutic outcome, particularly in conditions like atopic dermatitis where epidermal barrier function is compromised.[9][10]

The vehicle contains key ingredients designed to restore barrier integrity:[1][10]

-

White Petrolatum & Mineral Oil: These occlusive agents form a hydrophobic layer on the skin, reducing transepidermal water loss (TEWL) and helping to hydrate the stratum corneum.[10]

-

Stearyl Alcohol: A long-chain fatty alcohol that acts as an emollient, smoothing and softening the skin.[1][10]

Clinical studies have validated this approach, showing that the clocortolone pivalate cream vehicle enhances barrier function by providing occlusion and significantly increases skin surface hydration compared to other formulations.[9] This is a self-validating system: the vehicle helps repair the barrier, which in turn can improve the penetration and efficacy of the active drug.

Analytical Methodology: Ensuring Quality and Potency

For drug development and quality control, a robust analytical method is required to quantify clocortolone pivalate in the cream formulation. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard methodology.

Protocol: RP-HPLC for Quantification of Clocortolone Pivalate

This protocol is a representative method based on standard practices for analyzing topical corticosteroids.[11]

1. Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh ~20 mg of clocortolone pivalate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water mixture). This yields a 0.2 mg/mL solution.

- Sample Preparation: Accurately weigh an amount of cream equivalent to ~2 mg of clocortolone pivalate into a beaker. Add a non-polar solvent (e.g., hexane) to dissolve the cream base and use sonication to disperse. Extract the active ingredient with a polar solvent (e.g., acetonitrile). Separate the polar layer containing the drug, filter through a 0.45 µm filter, and dilute to a final target concentration of ~0.2 mg/mL.

2. Chromatographic Conditions:

- Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: UV detector set to 254 nm.

- Column Temperature: 30°C.

3. Data Analysis:

- Calculate the concentration of clocortolone pivalate in the sample by comparing the peak area of the analyte with the peak area of the reference standard.

// Nodes

start [label="Start: Quality Control Assay", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

prep_sample [label="1. Sample Preparation\n(Weigh Cream, Extract Drug)", fillcolor="#F1F3F4", fontcolor="#202124"];

prep_std [label="2. Standard Preparation\n(Dissolve Reference Standard)", fillcolor="#F1F3F4", fontcolor="#202124"];

hplc [label="3. RP-HPLC Analysis\n(Inject Sample & Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

chromatogram [label="4. Generate Chromatograms", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

quantify [label="5. Quantify Analyte\n(Compare Peak Areas)", fillcolor="#34A853", fontcolor="#FFFFFF"];

report [label="6. Report Results\n(% Label Claim)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

start -> prep_sample;

start -> prep_std;

prep_sample -> hplc;

prep_std -> hplc;

hplc -> chromatogram;

chromatogram -> quantify;

quantify -> report;

}

Caption: Workflow for the quantification of clocortolone pivalate in a cream formulation.

Synthesis Overview

The synthesis of clocortolone was patented in 1973.[1] The process involves the reaction of a pregnatriene derivative with a halogenating agent. The final step to produce clocortolone pivalate is an esterification reaction.

A simplified representation of a key step is the reaction of 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione with tert-butyl hypochlorite to introduce the chlorine atom at the C-9 position.[1]

Caption: Simplified reaction step in the synthesis of the clocortolone intermediate.

Conclusion

Clocortolone pivalate stands as a well-designed therapeutic agent whose clinical utility is a direct consequence of rational drug design. Its unique C-6/C-9 halogenation, combined with a lipophilic C-21 pivalate ester, achieves a mid-range potency that balances strong anti-inflammatory efficacy with a favorable safety profile. Furthermore, the science of its vehicle formulation, which aids in restoring the epidermal barrier, exemplifies a holistic approach to topical therapy. For researchers and drug development professionals, clocortolone pivalate serves as an excellent case study in how meticulous structural modifications and formulation science can be integrated to create a durable and effective dermatological treatment.

References

-

PubChem. Clocortolone Pivalate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Clocortolone. [Link]

-

Del Rosso, J. Q., & Kircik, L. (2012). A Comprehensive Review of Clocortolone Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses. The Journal of Clinical and Aesthetic Dermatology, 5(7), 20–24. [Link]

-

Kircik, L. H. (2013). Clocortolone Pivalate: A Topical Corticosteroid With a Unique Structure. Journal of Drugs in Dermatology, 12(2 Suppl), s11-s14. [Link]

-

Patsnap Synapse. What is the mechanism of Clocortolone Pivalate? [Link]

-

Pharmacompass. Clocortolone Pivalate | Drug Information. [Link]

-

PubChem. Clocortolone. National Center for Biotechnology Information. [Link]

-

Drugs.com. Clocortolone Cream: Package Insert / Prescribing Information. [Link]

-

GlobalRx. Clinical Profile: Clocortolone Pivalate 0.1% Topical Cream. [Link]

-

Del Rosso, J. Q. (2012). A Comprehensive Review of Clocortolone Pivalate 0.1% Cream. The Journal of Clinical and Aesthetic Dermatology. [Link]

-

Grokipedia. Clocortolone. [Link]

-

Al-Aani, H., & Sharma, J. (2018). Analytical method development and validation of hydrocortisone and clotrimazole in topical dosage form using RP-HPLC. Future Journal of Pharmaceutical Sciences, 4(2), 213-219. [Link]

-

Semantic Scholar. Clinical utility of clocortolone pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review. [Link]

-

Kircik, L. H. (2014). A study to assess the occlusivity and moisturization potential of three topical corticosteroid products using the skin trauma after razor shaving (STARS) bioassay. Journal of Drugs in Dermatology, 13(5), 582-585. [Link]

-

Practical Dermatology. (2013). cloderm® cream (clocortolone pivalate 0.1%): a moisturizing, hydrating Formulation enhances epidermal barrier Function. [Link]

-

KEGG DRUG. Clocortolone pivalate. [Link]

Sources

- 1. Clocortolone - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review of Clocortolone Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clocortolone Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. What is the mechanism of Clocortolone Pivalate? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. Articles [globalrx.com]

- 9. A study to assess the occlusivity and moisturization potential of three topical corticosteroid products using the skin trauma after razor shaving (STARS) bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.bmctoday.net [assets.bmctoday.net]

- 11. d-nb.info [d-nb.info]

The Synthetic Pathway of Clocortolone Acetate: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for clocortolone acetate, a potent mid-potency topical corticosteroid. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate chemical transformations and the rationale behind the methodological choices, ensuring a deep understanding of the synthesis of this unique halogenated steroid.

Introduction: The Molecular Architecture of Clocortolone

Clocortolone is a synthetic glucocorticoid characterized by a unique molecular structure that includes both chlorine and fluorine atoms, contributing to its therapeutic efficacy and safety profile. Its chemical name is 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione. The acetate ester, this compound, is formed at the C21 hydroxyl group, enhancing its lipophilicity and percutaneous absorption.

The strategic placement of functional groups on the steroid nucleus is paramount to its biological activity. Key structural modifications from the basic hydrocortisone skeleton include:

-

Δ¹,⁴-diene system in the A-ring: Increases glucocorticoid activity.

-

6α-fluoro group: Potentiates anti-inflammatory activity.

-

9α-chloro group: Enhances glucocorticoid and anti-inflammatory potency.

-

11β-hydroxyl group: Crucial for glucocorticoid receptor binding.

-

16α-methyl group: Minimizes mineralocorticoid side effects.

-

21-acetate group: Increases lipophilicity, aiding in skin penetration.

This guide will detail a plausible and scientifically sound synthetic route to this compound, compiled from established principles of steroid chemistry and patent literature.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound (I) points to clocortolone (II) as the immediate precursor. The synthesis of clocortolone, in turn, can be envisioned from a key intermediate, 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione (III). This intermediate already possesses the crucial 6α-fluoro and 16α-methyl groups, as well as the Δ¹,⁴-diene system. The core of the synthetic challenge then lies in the stereoselective introduction of the 9α-chloro and 11β-hydroxyl functionalities.

Caption: Retrosynthetic approach for this compound.

The Synthesis Pathway: From a Common Steroid Precursor to this compound

The synthesis of this compound can be conceptualized in three main stages:

-

Construction of the key intermediate: 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione.

-

Formation of the clocortolone core via halohydrin formation.

-

Final esterification to yield this compound.

Stage 1: Synthesis of the Key Intermediate (III)

The synthesis of 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione (III) typically starts from a more readily available steroid precursor, such as a 16-dehydropregnenolone acetate derivative. The following sequence outlines the key transformations.

Caption: Synthetic scheme for the key intermediate (III).

Experimental Protocol (Illustrative):

-

Methylation and Hydroxylation: A 16-dehydropregnenolone acetate derivative is subjected to a Grignard reaction with a methylmagnesium halide in the presence of a copper catalyst to introduce the 16α-methyl group. Subsequent epoxidation of the C17-C20 double bond followed by reductive opening yields the 17α-hydroxy group.

-

Dehydrogenation: The Δ¹,⁴-diene system in the A-ring is introduced using a suitable dehydrogenating agent, such as selenium dioxide or a microbial fermentation process.

-

9,11-Epoxidation: The Δ⁹⁽¹¹⁾ double bond is first introduced, often by dehydration of an 11β-hydroxy precursor. This is followed by epoxidation using an agent like m-chloroperoxybenzoic acid (m-CPBA) to form the 9β,11β-epoxide.

-

6α-Fluorination: The introduction of the 6α-fluoro group can be achieved by reacting the corresponding Δ⁵-enol ether or ester with an electrophilic fluorine source, such as perchloryl fluoride (FClO₃) or Selectfluor®.

-

Formation of the Δ⁹⁽¹¹⁾-double bond: The 9β,11β-epoxide is opened and subsequently dehydrated to form the Δ⁹⁽¹¹⁾-double bond. This can be achieved under acidic conditions.

-

Hydrolysis: Any protecting groups, such as a 21-acetate, are hydrolyzed to yield the free 21-hydroxyl group of intermediate (III).

Stage 2: Synthesis of the Clocortolone Core (II)

The pivotal step in the synthesis of the clocortolone core is the simultaneous and stereoselective introduction of the 9α-chloro and 11β-hydroxyl groups from the Δ⁹⁽¹¹⁾-intermediate (III).[1] This is a classic example of a halohydrin formation reaction.

Reaction Mechanism: The reaction of 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione with a source of electrophilic chlorine and water proceeds via a chloronium ion intermediate. The subsequent nucleophilic attack by water occurs at the C11 position from the less hindered β-face, leading to the desired 9α-chloro-11β-hydroxy stereochemistry.

Caption: Formation of the Clocortolone core.

Experimental Protocol:

-

Reaction: To a solution of 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione in a suitable solvent mixture (e.g., acetone, water, and acetic acid), tert-butyl hypochlorite is added at a controlled low temperature.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude clocortolone is purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione |

| Reagent | tert-Butyl Hypochlorite |

| Solvent | Acetone/Water/Acetic Acid |

| Temperature | 0-10 °C |

| Yield | Typically > 80% |

Stage 3: Synthesis of this compound (I)

The final step in the synthesis is the esterification of the C21 hydroxyl group of clocortolone to form the acetate ester. This is a standard esterification reaction.

Reaction Mechanism: The C21 primary hydroxyl group is more reactive than the C11 tertiary hydroxyl group. The reaction proceeds via nucleophilic acyl substitution, where the C21 hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acetylating agent.

Experimental Protocol:

-

Reaction: Clocortolone is dissolved in a suitable solvent, such as pyridine or a mixture of dichloromethane and a base like triethylamine or N,N-dimethylaminopyridine. Acetic anhydride or acetyl chloride is then added as the acetylating agent.

-

Work-up: The reaction mixture is quenched, and the product is extracted. The organic layer is washed to remove excess reagents and byproducts.

-

Purification: The resulting this compound is purified by crystallization.

| Parameter | Value |

| Starting Material | Clocortolone |

| Reagents | Acetic Anhydride or Acetyl Chloride, Pyridine or Triethylamine |

| Solvent | Pyridine or Dichloromethane |

| Temperature | Room Temperature |

| Yield | Typically > 90% |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and reaction conditions. The key strategic elements involve the construction of a highly functionalized steroid intermediate, followed by a regio- and stereoselective halohydrin formation and a final esterification. The methodologies described in this guide are based on established principles of steroid synthesis and provide a robust framework for the production of this important topical corticosteroid. Further process optimization and scale-up would require detailed investigation of each step to ensure efficiency, safety, and compliance with regulatory standards.

References

-

PubChem. Clocortolone. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Clocortolone. Wikimedia Foundation. [Link]

- Google Patents. Process for the preparation of 17-desoxy-corticosteroids. WO2012011106A1.

- Google Patents.

Sources

Clocortolone Acetate: A Deep Dive into its Pharmacokinetic Profile and Metabolic Fate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Clocortolone, a mid-potency topical corticosteroid, is a cornerstone in the management of various inflammatory and pruritic dermatoses.[1][2] Its efficacy is intrinsically linked to its molecular structure, which has been optimized to enhance its therapeutic index.[1] This guide provides a comprehensive technical overview of the pharmacokinetics and metabolism of clocortolone acetate, the pivalate ester of clocortolone, offering insights for researchers and professionals involved in drug development and dermatological research.

Clocortolone pivalate's unique chemical structure, featuring halogenation at positions C-6 and C-9, contributes to its potency.[1][2] As a topical agent, its systemic effects are minimized, though understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for a complete safety and efficacy assessment.[3]

Pharmacokinetics of this compound

The journey of this compound from topical application to its systemic clearance is governed by a series of pharmacokinetic processes.

Absorption

The percutaneous absorption of topical corticosteroids like this compound is a complex process influenced by multiple factors.[4] Small amounts of the drug enter the circulatory system through the skin.[5][6] The extent of absorption is determined by:

-

Vehicle Formulation: The cream base in which this compound is formulated plays a significant role in its release and penetration into the skin.[4]

-

Epidermal Integrity: Damaged or inflamed skin exhibits increased percutaneous absorption compared to normal, intact skin.[3][4]

-

Occlusive Dressings: The use of occlusive dressings can substantially increase the absorption of topical corticosteroids.[3][4]

-

Application Site and Surface Area: The anatomical location and the total surface area of application influence the amount of drug absorbed.

-

Patient Age: Pediatric patients may have a higher skin surface area to body weight ratio, potentially leading to greater systemic absorption.[3][5]

Pharmacologic studies have indicated that systemic absorption of clocortolone pivalate is minimal, and consequently, it does not typically cause adrenal suppression.[7]

Distribution

Once absorbed into the systemic circulation, this compound, like other corticosteroids, binds to plasma proteins to varying degrees.[3][4] The distribution throughout the body is a key factor in determining its potential for systemic effects.

Metabolism

This compound is primarily metabolized in the liver.[4][5][6][8] The metabolic pathways for this compound have not been explicitly detailed in publicly available literature. However, based on the known metabolism of other corticosteroids, it is anticipated to undergo Phase I and Phase II metabolic transformations.[9]

Proposed Metabolic Pathways:

-

Phase I Metabolism: This is likely to involve hydroxylation reactions catalyzed by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isozyme, which is known to metabolize many corticosteroids.[10][11][12] Potential sites of hydroxylation on the clocortolone molecule could include the steroid nucleus.

-

Phase II Metabolism: Following Phase I reactions, the metabolites are expected to be conjugated with glucuronic acid or sulfate to form more water-soluble compounds, facilitating their excretion.[13][14]

The pivalate ester group at the C-21 position is likely to be hydrolyzed, releasing the active clocortolone moiety.

Excretion

The metabolites of this compound, along with any unchanged drug that reaches the systemic circulation, are primarily excreted by the kidneys in the urine.[4][5][6][8] A portion of the metabolites may also be excreted into the bile and eliminated in the feces.[4]

Experimental Protocols for Studying this compound Pharmacokinetics and Metabolism

To provide a practical framework for researchers, this section outlines key experimental methodologies.

In Vitro Metabolism Studies Using Liver Microsomes

This protocol is designed to identify the metabolic pathways of this compound in a controlled laboratory setting.

Objective: To determine the metabolic stability and identify the primary metabolites of this compound using human liver microsomes.

Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Add human liver microsomes (commercially available) to the buffer.

-

Add a solution of this compound in a suitable solvent (e.g., methanol or DMSO) to the microsome suspension. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

-

Initiation of Metabolic Reaction:

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

-

Termination of Reaction:

-

Immediately stop the reaction in the collected aliquots by adding a quenching solution, such as ice-cold acetonitrile. This will precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Method:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify any formed metabolites.

-

Data Analysis:

-

Metabolic Stability: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve will give the rate constant for metabolism, from which the in vitro half-life can be calculated.

-

Metabolite Identification: Analyze the LC-MS/MS data to identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns.

Diagram of In Vitro Metabolism Workflow

Caption: Workflow for in vitro metabolism study of this compound.

Pharmacokinetic Study in Animal Models

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of topically applied this compound.

Objective: To determine the absorption, distribution, and excretion of this compound after topical application in a suitable animal model (e.g., minipigs, which have skin similar to humans).

Methodology:

-

Animal Acclimatization and Dosing:

-

Acclimatize the animals to the study conditions.

-

On the day of the study, apply a defined dose of this compound cream to a specific area of the skin. An occlusive dressing may be used if required by the study design.

-

-

Blood Sampling:

-

Collect blood samples from a suitable vein (e.g., jugular vein) at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

-

Urine and Feces Collection:

-

House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).

-

-

Sample Processing:

-

Plasma samples may require protein precipitation or solid-phase extraction to remove interfering substances before analysis.

-

Urine samples may need to be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

-

Feces will need to be homogenized and extracted.

-

-

Analytical Method:

-

Quantify the concentration of this compound and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

-

Data Analysis:

-

Pharmacokinetic Parameters: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

-

Excretion Profile: Determine the percentage of the administered dose excreted in urine and feces.

Diagram of In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Analytical Methodologies

The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[15][16]

Key Parameters for a Validated HPLC-MS/MS Method

A robust analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) and should include the following parameters:

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for analysis) or other interfering substances in the sample. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |

Conclusion

This technical guide provides a detailed overview of the pharmacokinetics and metabolism of this compound. While specific metabolic pathways for this corticosteroid require further elucidation through dedicated studies, the proposed methodologies and analytical approaches offer a solid foundation for such investigations. A thorough understanding of the ADME properties of this compound is paramount for optimizing its therapeutic use and ensuring patient safety. The experimental protocols and analytical considerations outlined herein are intended to guide researchers and drug development professionals in their efforts to further characterize this important dermatological agent.

References

-

Goa, K. L. (1988). Clinical pharmacology and pharmacokinetic properties of topically applied corticosteroids. A review. Drugs, 36(Suppl 5), 51–61. [Link]

-

Clocortolone: Drug information. (n.d.). In UpToDate. Retrieved January 14, 2026, from [Link]

-

Reed, C. E. (1990). Pharmacology and pharmacokinetics of topical corticosteroid derivatives used for asthma therapy. Journal of the American Academy of Dermatology, 22(5 Pt 1), 855-861. [Link]

-

Del Rosso, J. Q., & Kircik, L. (2013). A comprehensive review of clocortolone pivalate 0.1% cream: structural development, formulation characteristics, and studies supporting treatment of corticosteroid-responsive dermatoses. The Journal of clinical and aesthetic dermatology, 6(2), 20–24. [Link]

-

Clocortolone Cream: Package Insert / Prescribing Information. (2025). In Drugs.com. Retrieved January 14, 2026, from [Link]

-

O'Byrne, P. M., & Fuller, R. W. (1991). In vivo and in vitro effects of glucocorticosteroids on arachidonic acid metabolism and monocyte function in nonasthmatic humans. The American review of respiratory disease, 143(5 Pt 1), 1138–1142. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311052, Clocortolone. Retrieved January 14, 2026, from [Link].

-

Grogan, J., & Makin, H. L. (1996). Cortisol metabolism in vitro--II. Species difference. The Journal of steroid biochemistry and molecular biology, 57(1-2), 101–109. [Link]

-

Clocortolone. (2023, December 19). In Wikipedia. [Link]

-

Goa, K. L. (2012). Clinical Pharmacology and Pharmacokinetic Properties of Topically Applied Corticosteroids. Drugs, 36, 51-61. [Link]

-

Deray, G. (2004). Pharmacokinetic-pharmacodynamic characteristics of corticosteroids for general use. Journal of clinical pharmacology, 44(1), 1-10. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282493, Clocortolone Pivalate. Retrieved January 14, 2026, from [Link].

-

Clocortolone | Drug Lookup | Pediatric Care Online. (n.d.). In American Academy of Pediatrics. Retrieved January 14, 2026, from [Link]

-

Kircik, L. H. (2013). Clocortolone Pivalate: A Topical Corticosteroid With a Unique Structure. Journal of Drugs in Dermatology, 12(2 Suppl), s3-s5. [Link]

-

Tan, M. H., & Tey, H. L. (2012). Clinical utility of clocortolone pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review. Clinical, cosmetic and investigational dermatology, 5, 61–68. [Link]

-

Cudina, O., Brboric, J., Vujic, Z., Radulovic, D., & Vladimirov, S. (2000). Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC. Il Farmaco, 55(2), 125–127. [Link]

-

Zhao, M., Ma, J., Li, M., Zhang, Y., Jiang, B., Zhao, X., Huai, C., Shen, L., Zhang, N., He, L., & Qin, S. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International journal of molecular sciences, 22(23), 12808. [Link]

-

Goyal, R. N., & Bishnoi, S. (2010). Application of LC-MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Bioanalysis, 2(10), 1749–1770. [Link]

-

Ferlito, M., & De Leon, J. (2020). Topical Corticosteroids. In StatPearls. StatPearls Publishing. [Link]

-

Xu, W., Jia, X., Liu, W., Zhang, X., Chen, Y., Zhou, L., & You, S. (2012). Identification and characterization of three impurities in clocortolone pivalate. Journal of pharmaceutical and biomedical analysis, 62, 167–171. [Link]

-

Clocortolone Monograph for Professionals. (2025). In Drugs.com. Retrieved January 14, 2026, from [Link]

-

Matoulková, P., Pávek, P., Malý, J., & Vlček, J. (2014). Cytochrome P450 enzyme regulation by glucocorticoids and consequences in terms of drug interaction. Expert opinion on drug metabolism & toxicology, 10(3), 425–435. [Link]

-

Fennessey, P. V., & Lifschitz, C. H. (1985). Role of gastrointestinal tract and liver in acetate metabolism in rat and man. European journal of clinical investigation, 15(4), 221–226. [Link]

-

Giorgi, M., et al. (2025). Chlorthalidone In Vitro Metabolite Identification for Documenting Exposure in Doping. Journal of Analytical Toxicology. [Link]

-

Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug metabolism reviews, 29(1-2), 413–580. [Link]

-

McGeachie, M. J., et al. (2022). Pharmaco-Metabolomics of Inhaled Corticosteroid Response in Individuals with Asthma. Metabolites, 12(5), 414. [Link]

-

Surup, F., et al. (2018). Discovery of novel bioactive secondary metabolites from hypoxylaceous fungi using polythetic taxonomy, phylogenomics and metabolomics. Fungal Diversity, 92, 345-356. [Link]

-

Florou, D., Orfanidis, A., & Boumba, V. A. (2023). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Pharmaceutical and Biomedical Analysis, 234, 115569. [Link]

-

Rui, L. (2014). Energy Metabolism in the Liver. Comprehensive Physiology, 4(1), 177–197. [Link]

-

Hohenester, S., et al. (2020). Eplerenone, a mineralocorticoid receptor inhibitor, reduces cirrhosis associated changes of hepatocyte glucose and lipid metabolism. Scientific Reports, 10(1), 1-14. [Link]

-

Del Rosso, J. Q., & Kircik, L. (2013). A comprehensive review of clocortolone pivalate 0.1% cream: structural development, formulation characteristics, and studies supporting treatment of corticosteroid-responsive dermatoses. The Journal of clinical and aesthetic dermatology, 6(2), 20–24. [Link]

-

Liu, X., et al. (2018). Hepatic conversion of acetyl-CoA to acetate plays crucial roles in energy stress. Nature communications, 9(1), 1-14. [Link]

-

Macis, D., et al. (2022). Quantification of cortisol and its metabolites in human urine by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 216, 114810. [Link]

-

Ponzetto, F., et al. (2025). Determination of human urinary cortisol, cortisone and relative phase II metabolites by dilute-and-shoot LC-MS/MS analysis: an application to adrenal disease. Clinica Chimica Acta, 575, 117769. [Link]

-

Ponzetto, F., et al. (2025). Determination of human urinary cortisol, cortisone and relative phase II metabolites by dilute-and-shoot LC-MS/MS analysis: An application to adrenal disease. Clinica Chimica Acta, 575, 117769. [Link]

Sources

- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 2. researchgate.net [researchgate.net]

- 3. Steroid regulation of drug-metabolizing cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and characterization of three impurities in clocortolone pivalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of corticosteroids on the expression of cytochromes P450 and on cyclosporin A oxidase activity in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microdigest.net [microdigest.net]

- 12. Cytochrome P450 enzyme regulation by glucocorticoids and consequences in terms of drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorthalidone In Vitro Metabolite Identification for Documenting Exposure in Doping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of human urinary cortisol, cortisone and relative phase II metabolites by dilute-and-shoot LC-MS/MS analysis: an application to adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. air.unimi.it [air.unimi.it]

An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Clocortolone Pivalate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the glucocorticoid receptor (GR) binding affinity of clocortolone pivalate, a mid-potency topical corticosteroid. Designed for professionals in research, discovery, and drug development, this document delves into the molecular interactions, structure-activity relationships, and the experimental methodologies crucial for quantifying and understanding this interaction.

The Glucocorticoid Receptor: A Keystone in Anti-Inflammatory Therapy

The glucocorticoid receptor (GR) is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor.[1] In its inactive state, the GR resides primarily in the cytoplasm as part of a multiprotein complex.[2] Upon binding to a glucocorticoid agonist, such as clocortolone pivalate, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[2] Within the nucleus, the ligand-receptor complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the modulation of gene expression.[1] This intricate process is the cornerstone of the anti-inflammatory, immunosuppressive, and anti-proliferative effects of corticosteroids. The affinity with which a corticosteroid binds to the GR is a critical determinant of its intrinsic potency. A higher binding affinity generally correlates with a more robust biological response at a lower concentration.[3]

Visualization of the Glucocorticoid Receptor Signaling Pathway

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

-

Preparation of Glucocorticoid Receptor Source:

-

Utilize a cell line engineered to overexpress the human glucocorticoid receptor (e.g., HEK293 or A549 cells) or a tissue source known for high GR expression (e.g., rat thymus).

-

Homogenize the cells or tissue in a cold lysis buffer containing protease inhibitors to prepare a cytosolic extract.

-

Centrifuge the homogenate at high speed to pellet cellular debris and obtain the cytosol containing the soluble GR.

-

Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Incubation:

-

In a series of microcentrifuge tubes or a 96-well plate, combine the following components:

-

A fixed concentration of a high-affinity radiolabeled glucocorticoid, typically [³H]dexamethasone (e.g., 1-5 nM).

-

Increasing concentrations of unlabeled clocortolone pivalate (the competitor), typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.

-

A constant amount of the GR-containing cytosol.

-

Control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone, e.g., 10 µM).

-

-

Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is vacuum filtration through glass fiber filters that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The receptors and bound ligand will be retained on the filter, while the free ligand passes through.

-

Alternatively, a dextran-coated charcoal suspension can be used to adsorb the free radioligand, followed by centrifugation to pellet the charcoal.

-

-

Quantification of Bound Radioactivity:

-

Place the filters into scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis and Calculation of Ki:

-

Calculate the specific binding at each concentration of clocortolone pivalate by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of clocortolone pivalate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

Ki is the inhibitory constant of clocortolone pivalate.

-

IC₅₀ is the experimentally determined half-maximal inhibitory concentration of clocortolone pivalate.

-

[L] is the concentration of the radioligand ([³H]dexamethasone) used in the assay.

-

Kd is the dissociation constant of the radioligand for the glucocorticoid receptor.

-

-

-

Conclusion

The binding affinity of clocortolone pivalate to the glucocorticoid receptor is a fundamental parameter that underpins its therapeutic efficacy as a mid-potency anti-inflammatory agent. While specific quantitative binding data is not extensively documented in publicly available literature, an understanding of its structure-activity relationship provides a strong basis for its classification and clinical use. The detailed experimental protocol for a competitive radioligand binding assay outlined in this guide offers a robust framework for researchers to precisely quantify the GR binding affinity of clocortolone pivalate and other novel corticosteroid candidates, thereby facilitating further drug development and comparative studies in the field of dermatology and beyond.

References

-

Steiner, A. E., & Wittliff, J. L. (1985). A whole-cell assay for glucocorticoid binding sites in normal human lymphocytes. Clinical Chemistry, 31(11), 1855–1860. [Link]

-

Cl, S., & Kreutner, W. (1998). In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Arzneimittel-Forschung, 48(9), 932-936. [Link]

-

Lee, H. Y., Stadel, J. M., & Lefkowitz, R. J. (1982). A routine assay for adenylate cyclase using disposable columns. Journal of Biological Chemistry, 257(13), 7580-7584. [Link]

-

Del Rosso, J. Q., & Kircik, L. (2012). A comprehensive review of clocortolone pivalate 0.1% cream: structural development, formulation characteristics, and studies supporting treatment of corticosteroid-responsive dermatoses. The Journal of clinical and aesthetic dermatology, 5(7), 20–24. [Link]

-

De Mey, C., & Halabi, A. (2000). Glucocorticoid receptor ligand binding in monocytic cells using a microplate assay. Journal of immunological methods, 235(1-2), 19–26. [Link]

-

Ponec, M., Kempenaar, J. A., & Shroot, B. (1986). Glucocorticoids: binding affinity and lipophilicity. Journal of pharmaceutical sciences, 75(10), 973–975. [Link]

-

Wikipedia. (2023). Clocortolone pivalate. [Link]

-

Derendorf, H. (2007). Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance. Allergy, asthma, and clinical immunology : official journal of the Canadian Society of Allergy and Clinical Immunology, 3(4), 133–137. [Link]

-

ResearchGate. (n.d.). Summary of Glucocorticoid Receptor Competitor Assay. [Link]

-

ResearchGate. (n.d.). Fluorescence polarization GR competitive binding assay. [Link]

-

Kircik, L. H. (2013). Clocortolone pivalate: a topical corticosteroid with a unique structure. The Journal of drugs in dermatology : JDD, 12(2 Suppl), s3–s4. [Link]

-

Kircik, L. H. (2013). Clocortolone pivalate: a topical corticosteroid with a unique structure. PubMed. [Link]

-

ResearchGate. (2010). (PDF) In vitro receptor binding assays. [Link]

-

Singh, S., & Mann, B. K. (2012). Clinical utility of clocortolone pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review. Clinical, cosmetic and investigational dermatology, 5, 61–68. [Link]

-

ResearchGate. (n.d.). Relationship between glucocorticoid receptor binding affinity (Table 1) and estimated daily lung dose. [Link]

-

ResearchGate. (n.d.). Relationship between glucocorticoid receptor binding affinity (Table 1) and mid-range nominal therapeutic daily doses. [Link]

-

ResearchGate. (n.d.). Relationship between glucocorticoid receptor binding affinity (Table 1). [Link]

-

National Psoriasis Foundation. (2022, October 25). Topical Steroid Potency Chart. [Link]

-

Colby, D. W., & Wittrup, K. D. (2014). Cell-binding assays for determining the affinity of protein-protein interactions: technologies and considerations. Methods in enzymology, 543, 139–159. [Link]

-

Sartorius. (n.d.). Binding Assays. [Link]

Sources

- 1. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clocortolone Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Cellular Effects of Clocortolone Acetate on Immune Cells

This guide provides an in-depth analysis of the cellular and molecular effects of clocortolone acetate on immune cells. It is intended for researchers, scientists, and drug development professionals investigating the immunomodulatory properties of corticosteroids.

Introduction: this compound as a Modulator of the Immune Response

This compound is a mid-potency synthetic glucocorticoid used topically to manage inflammatory skin conditions such as eczema, dermatitis, and psoriasis.[1][2] Its therapeutic efficacy is rooted in its potent anti-inflammatory, immunosuppressive, and antipruritic actions.[1][3] Like other corticosteroids, this compound mimics the effects of endogenous cortisol, but with a significantly higher potency.[4] The lipophilic nature of clocortolone pivalate, a closely related ester, facilitates its rapid absorption into the skin, allowing it to reach its therapeutic targets effectively.[5] This guide will dissect the fundamental mechanisms by which this compound exerts its effects on key immune cell populations, thereby mitigating inflammatory responses.

The Core Mechanism: Glucocorticoid Receptor-Mediated Gene Regulation

The primary mechanism of action for this compound, like all glucocorticoids, is initiated by its binding to the cytosolic glucocorticoid receptor (GR).[6][7] This interaction triggers a cascade of molecular events that ultimately alter gene expression in target immune cells.[4]

2.1. Cellular Uptake and Receptor Binding: Upon topical application, this compound penetrates the cell membrane and binds to the GR in the cytoplasm.[4] This binding event causes a conformational change in the GR, leading to the dissociation of chaperone proteins and exposing a nuclear localization signal.

2.2. Nuclear Translocation and Gene Transcription Modulation: The activated clocortolone-GR complex then translocates into the nucleus.[4] Inside the nucleus, it acts as a ligand-activated transcription factor, influencing gene expression through two primary pathways:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][8] This binding upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[4]

-

Transrepression: The GR can also repress the transcription of pro-inflammatory genes. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The following diagram illustrates the generalized signaling pathway of this compound.

Caption: Generalized Glucocorticoid Receptor Signaling Pathway.

Effects on Specific Immune Cell Populations

This compound exerts distinct effects on various immune cells, contributing to its overall immunosuppressive and anti-inflammatory profile.

3.1. T Lymphocytes: T cells are central players in cell-mediated immunity, and their modulation by glucocorticoids is a key aspect of the therapeutic effects of these drugs.

-

Inhibition of T Cell Activation and Proliferation: this compound can suppress T-cell activation and proliferation.[4] While some studies suggest that glucocorticoids do not significantly affect early T-cell receptor (TCR) signaling, they rapidly and strongly suppress the Janus kinase (Jak)/signal transducer and activator of transcription (STAT) pathway, which is crucial for T-cell responses.[9] This is consistent with a strong inhibition of cytokine production and impaired upregulation of the IL-2 receptor.[9]

-

Modulation of Cytokine Production: A primary outcome of glucocorticoid action is the suppression of pro-inflammatory cytokines such as interleukins (e.g., IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[4][10] The inhibition of IL-2 production is a key factor in the impaired T-cell proliferation caused by glucocorticoids.[9]

-

Induction of Apoptosis: Glucocorticoids are known to induce apoptosis (programmed cell death) in lymphocytes, including T cells.[11] This is a significant mechanism for reducing the number of inflammatory cells at a site of inflammation. However, the sensitivity of T cells to glucocorticoid-induced apoptosis can depend on their activation state, with antigen-primed effector T cells showing some protection from this effect.[12]

3.2. Macrophages and Monocytes: These phagocytic cells are critical components of the innate immune system and play a significant role in inflammation.

-

Inhibition of Inflammatory Cell Accumulation: this compound impedes the accumulation of macrophages and neutrophils at the site of inflammation.[4] It achieves this by inhibiting the production and release of adhesion molecules and chemotactic factors that attract these cells.[4]

-